Superior Lewis Acid Catalytic Rate of Triphenylcarbenium Tetrafluoroborate
In a Povarov model reaction, the catalytic activity of free triphenylcarbenium tetrafluoroborate (TrBF₄) was directly compared to that of tri(4-biphenyl)carbonium tetrafluoroborate, a bulkier analog. TrBF₄ exhibited a pseudo-first-order reaction rate that was approximately 4.7 times higher, demonstrating its superior intrinsic Lewis acid catalytic activity for this transformation .
| Evidence Dimension | Pseudo-first-order reaction rate (catalytic activity) |
|---|---|
| Target Compound Data | Relative rate = 1.0 (baseline for TrBF₄) |
| Comparator Or Baseline | Tri(4-biphenyl)carbonium tetrafluoroborate |
| Quantified Difference | The rate for TrBF₄ is ~4.7 times faster |
| Conditions | Povarov model reaction, catalyzed by free tritylium salts |
Why This Matters
This data justifies selecting TrBF₄ over its bulkier tritylium analog when faster reaction kinetics and higher throughput are required for Lewis acid-catalyzed reactions.
